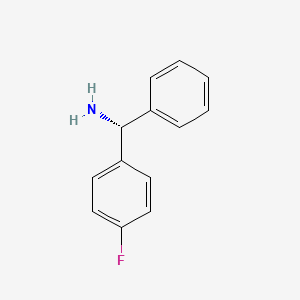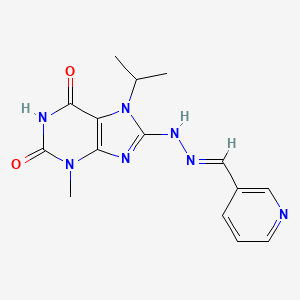
4-Propylbiphenyl
Descripción general
Descripción
4-Propylbiphenyl is an organic compound with the chemical formula C15H18. It consists of a biphenyl structure with a propyl group attached to the 4-position carbon atom of the biphenyl molecule. This compound is a colorless liquid with a benzene-like aroma, a melting point of -1°C, and a boiling point of 307°C . It is known for its good solubility in common organic solvents such as ethanol, acetone, and dichloromethane .
Métodos De Preparación
4-Propylbiphenyl can be synthesized by reacting biphenyl with propylbromide. The detailed synthesis method involves selecting appropriate reaction conditions, catalysts, and solvents, and is typically carried out under organic synthesis conditions in a laboratory . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
4-Propylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic substitution reactions can occur, where the propyl group or hydrogen atoms on the biphenyl ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Propylbiphenyl has various scientific research applications, including:
Biology: Research in biology may involve studying its interactions with biological molecules or its potential use in drug delivery systems.
Medicine: While not commonly used directly in medicine, derivatives of this compound may be explored for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-Propylbiphenyl involves its interaction with molecular targets and pathways within a system. For example, in electronic devices, its thermal stability and fluidity contribute to the efficient functioning of liquid crystal displays and LEDs. In chemical reactions, its biphenyl structure allows for various substitutions and modifications, enabling the synthesis of diverse compounds.
Comparación Con Compuestos Similares
4-Propylbiphenyl can be compared with other similar compounds such as:
4-Isopropylbiphenyl: Similar in structure but with an isopropyl group instead of a propyl group.
4-Biphenylacetic acid: Contains a carboxylic acid group instead of a propyl group.
4-Hexylbiphenyl: Has a longer alkyl chain (hexyl group) compared to the propyl group in this compound.
The uniqueness of this compound lies in its specific combination of thermal stability, fluidity, and impact resistance, making it particularly suitable for applications in electronic devices and liquid crystal materials .
Propiedades
IUPAC Name |
1-phenyl-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIXKXYHOLMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908109 | |
| Record name | 4-Propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-45-9 | |
| Record name | 4-Propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide](/img/structure/B3280283.png)
![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)



![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)
![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)
![1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine](/img/structure/B3280340.png)
